![molecular formula C24H20Br2N4O4 B3442404 N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide](/img/structure/B3442404.png)
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide
Overview
Description
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide, also known as BBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer treatment. BBTA belongs to the family of terephthalic acid derivatives and is a promising candidate for developing new anticancer drugs.
Mechanism of Action
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide induces apoptosis in cancer cells by activating the caspase-3 pathway. Caspase-3 is a protease enzyme that plays a critical role in apoptosis. N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide prevents cancer cells from dividing and multiplying.
Biochemical and physiological effects:
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide has been shown to have minimal toxicity in normal cells and tissues. In animal studies, N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide has been found to be well-tolerated and does not cause any significant adverse effects. N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide has also been shown to have good pharmacokinetic properties, meaning it is absorbed well by the body and has a long half-life.
Advantages and Limitations for Lab Experiments
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide exhibits significant cytotoxicity against cancer cells, making it a useful tool for studying cancer cell biology. However, N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide research. One potential area of research is to develop new derivatives of N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide that exhibit even greater cytotoxicity against cancer cells. Another area of research is to investigate the use of N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide in combination with other anticancer drugs to enhance its efficacy. Additionally, more research is needed to understand the pharmacokinetics of N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide and its potential for clinical use.
Scientific Research Applications
N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide exhibits significant cytotoxicity against cancer cells, including breast, liver, and lung cancer cells. N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide works by inducing apoptosis, a process of programmed cell death, in cancer cells. This makes N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide a promising candidate for developing new cancer treatments.
properties
IUPAC Name |
1-N,4-N-bis(4-acetamido-2-bromophenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N4O4/c1-13(31)27-17-7-9-21(19(25)11-17)29-23(33)15-3-5-16(6-4-15)24(34)30-22-10-8-18(12-20(22)26)28-14(2)32/h3-12H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENSPTLQMVZIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)NC(=O)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,4-N-bis(4-acetamido-2-bromophenyl)benzene-1,4-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.